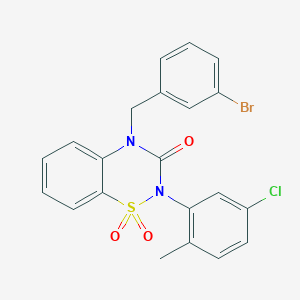

4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocycles. These derivatives are characterized by a sulfur- and nitrogen-containing fused bicyclic core, with substituents modulating their physicochemical and biological properties.

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrClN2O3S/c1-14-9-10-17(23)12-19(14)25-21(26)24(13-15-5-4-6-16(22)11-15)18-7-2-3-8-20(18)29(25,27)28/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLTJNYTIKYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiadiazine derivatives have shown promise in various therapeutic areas due to their pharmacological activities:

- Antihypertensive Agents : Some benzothiadiazine derivatives are known to exhibit significant antihypertensive effects. The presence of halogen substituents in this compound may enhance its activity against hypertension by modulating vascular resistance.

- Anticancer Activity : Research has indicated that certain benzothiadiazine derivatives can inhibit tumor growth. The compound's unique structural features might contribute to its potential as an anticancer agent through mechanisms that disrupt cancer cell proliferation .

- Antimicrobial Properties : The compound's ability to inhibit microbial growth has been studied, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Several studies have documented the biological activities associated with this class of compounds:

- Inhibition of Photosynthetic Electron Transport : A related series of compounds demonstrated inhibitory effects on photosynthetic electron transport in chloroplasts, suggesting a mechanism that could be leveraged for agricultural applications or as herbicides .

- Antibacterial and Antifungal Activities : Research has shown that benzothiadiazine derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial therapies .

Case Studies

Several case studies highlight the practical applications of 4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide:

- Study on Anticancer Properties : A study investigated the anticancer effects of various benzothiadiazine derivatives on different cancer cell lines. Results indicated that certain modifications in the molecular structure led to enhanced cytotoxicity against specific cancer types.

- Research on Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of synthesized benzothiadiazines against a range of bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not well-documented. it is likely that the presence of the benzothiadiazine core and the halogen substituents play a role in its biological activity. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is distinct from related heterocycles such as 1,2-benzothiazine 1,1-dioxides (e.g., 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide in ) . The latter adopts a half-chair conformation stabilized by intramolecular hydrogen bonds (N–H⋯O and C–H⋯O), whereas 1,2,4-benzothiadiazines often exhibit planar or twisted conformations depending on substituents. This conformational flexibility may enhance binding to diverse biological targets.

Substituent Effects on Activity

Table 1: Key Structural Analogs and Substituent Features

Key Observations:

- Aromatic Substituents : The 5-chloro-2-methylphenyl group in the target compound may offer a balance between electron-withdrawing (Cl) and electron-donating (CH₃) effects, optimizing receptor affinity. In contrast, the 2,4-dimethylphenyl group () lacks halogen-mediated interactions but improves metabolic stability .

- Heterocyclic Modifications : Pyrido-fused derivatives () exhibit altered electronic profiles due to nitrogen incorporation, which could enhance binding to targets requiring planar aromatic systems .

Biological Activity

The compound 4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-54-3) belongs to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. The presence of halogen atoms in the structure may enhance the interaction with microbial targets. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Properties

Benzothiadiazine derivatives have been explored for their antiviral activities. In particular, compounds with similar structures have shown effectiveness against viral replication in cell cultures. This activity is hypothesized to result from interference with viral enzymes or inhibition of viral entry into host cells .

Antihypertensive Effects

Some studies suggest that benzothiadiazines can act as antihypertensive agents by blocking calcium channels or influencing nitric oxide pathways. This mechanism may lead to vasodilation and reduced blood pressure, making these compounds candidates for cardiovascular therapies .

Anticancer Potential

The anticancer activity of benzothiadiazine derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Research has shown that certain derivatives can inhibit tumor growth in vivo and in vitro by targeting specific pathways involved in cell proliferation and survival .

Case Studies and Research Findings

The biological activity of 4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one is believed to involve:

- Interaction with Enzymes: The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Cellular Pathway Modulation: It could modulate pathways related to cell survival and apoptosis, particularly in cancer cells.

- Ion Channel Blockade: Potential effects on calcium channels contribute to its antihypertensive properties.

Q & A

Q. How can researchers optimize the synthetic yield of this benzothiadiazinone derivative?

- Methodological Answer : Synthetic optimization should focus on reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, describes refluxing 2-aminothiophenol with β-aroylacrylic acids in ethanol saturated with HCl gas to form benzothiazinone derivatives. Yield improvements can be achieved by:

- Stepwise stoichiometric adjustments : Varying molar ratios of reactants to minimize side products.

- Catalyst screening : Testing Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .

- Crystallization refinement : Using methanol for recrystallization to obtain high-purity crystals, as demonstrated in (99% purity after recrystallization) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential. For example:

- NMR : Assign peaks to confirm substituent positions (e.g., bromobenzyl and chloromethylphenyl groups). used NMR to validate the absence of a seven-membered ring, confirming the benzothiazinone structure .

- FT-IR : Identify key functional groups like sulfone (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous benzothiadiazinones?

- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., replacing 3-bromobenzyl with 3-methoxybenzyl, as in ) to isolate activity contributors .

- Computational docking : Use molecular dynamics simulations (e.g., PubChem’s SMILES data in ) to predict binding affinities against target proteins, cross-referenced with experimental IC₅₀ values .

- Standardized bioassays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent incubation times) to minimize variability .

Q. What experimental approaches elucidate the three-dimensional conformation of this compound when crystallographic data is ambiguous?

Q. How can mechanistic contradictions in the pharmacological action of benzothiadiazinones be addressed?

- Methodological Answer : Contradictions may stem from off-target effects or assay interference. Solutions include:

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to confirm target specificity.

- Knockout models : Validate mechanisms in cell lines lacking the putative target receptor.

- Metabolite profiling : Identify active metabolites via LC-MS to rule out prodrug activation pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for sulfone-containing benzothiadiazinones?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or solvent polarity. Steps to clarify:

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms.

- Solvent screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents, as in ’s use of methanol for crystallization .

- Thermogravimetric analysis (TGA) : Detect hydrate formation, which alters solubility profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.